molecular formula C21H18N4S2 B11494429 3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(2,3-dihydroindol-1-yl)-5-ethyl-3-phenyl-

3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(2,3-dihydroindol-1-yl)-5-ethyl-3-phenyl-

Cat. No.: B11494429
M. Wt: 390.5 g/mol
InChI Key: IKEWWSLRVXHTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex heterocyclic compound that combines several functional groups, including indole, thiazole, and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The thiazole and pyrimidine rings are then constructed through subsequent cyclization reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability and efficiency .

Mechanism of Action

The mechanism of action of 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is similar to that of other compounds with anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, thiazole derivatives, and pyrimidine derivatives. Examples include:

Uniqueness

The uniqueness of 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE lies in its combination of multiple heterocyclic rings, which imparts diverse chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H18N4S2

Molecular Weight

390.5 g/mol

IUPAC Name

7-(2,3-dihydroindol-1-yl)-5-ethyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C21H18N4S2/c1-2-17-22-19(24-13-12-14-8-6-7-11-16(14)24)18-20(23-17)25(21(26)27-18)15-9-4-3-5-10-15/h3-11H,2,12-13H2,1H3

InChI Key

IKEWWSLRVXHTBI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)N3CCC4=CC=CC=C43)SC(=S)N2C5=CC=CC=C5

Origin of Product

United States

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